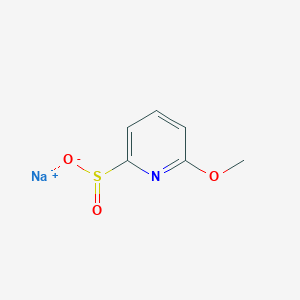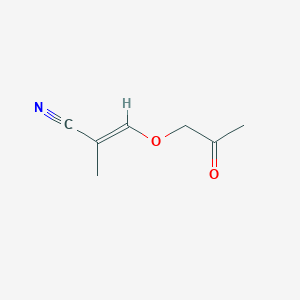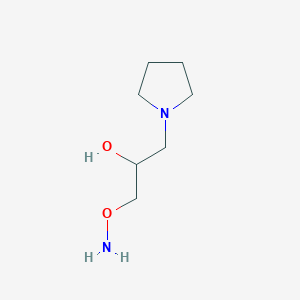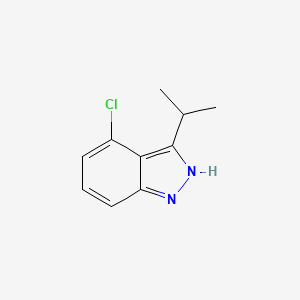
Sodium 6-methoxypyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-methoxypyridine-2-sulfinate is an organosulfur compound that belongs to the class of sulfinates. It is a sodium salt derivative of 6-methoxypyridine-2-sulfinic acid. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is used as a nucleophilic coupling partner in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-methoxypyridine-2-sulfinate typically involves the reaction of 6-methoxypyridine with sulfur dioxide and a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 6-methoxypyridine-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions to form carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides are common, using conditions such as Suzuki-Miyaura coupling.
Major Products
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Aryl sulfides and other sulfur-containing organic compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 6-methoxypyridine-2-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 6-methoxypyridine-2-sulfinate involves its role as a nucleophilic reagent. It reacts with electrophilic substrates to form carbon-sulfur bonds. The sulfinic acid group acts as a nucleophile, attacking electrophilic centers in the substrate. This reaction is often catalyzed by transition metals such as palladium, which facilitate the formation of the carbon-sulfur bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium pyridine-2-sulfinate
- Sodium 6-methylpyridine-2-sulfinate
- Sodium trifluoromethanesulfinate
Comparison
Sodium 6-methoxypyridine-2-sulfinate is unique due to the presence of a methoxy group at the 6-position of the pyridine ring. This structural feature imparts different electronic properties compared to other sulfinates, influencing its reactivity and selectivity in chemical reactions. For example, sodium pyridine-2-sulfinate lacks the methoxy group, making it less electron-rich and potentially less reactive in certain nucleophilic substitution reactions .
Eigenschaften
Molekularformel |
C6H6NNaO3S |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
sodium;6-methoxypyridine-2-sulfinate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-10-5-3-2-4-6(7-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
NRLMUVTYPAXAQD-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=NC(=CC=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)








![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)


